2-(Tert-butoxycarbonylamino)-3-mercapto-3-methylbutanoic acid
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Overview
Description
2-(Tert-butoxycarbonylamino)-3-mercapto-3-methylbutanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is commonly used in organic synthesis, particularly in peptide chemistry, due to its ability to protect the amino group during various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butoxycarbonylamino)-3-mercapto-3-methylbutanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent like tetrahydrofuran (THF) at ambient temperature . The resulting Boc-protected amino acid can be purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of Boc-protected amino acids often employs flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butoxycarbonylamino)-3-mercapto-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiols.
Substitution: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Boc deprotection is typically achieved using TFA or hydrochloric acid in organic solvents.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of the free amine after Boc deprotection.
Scientific Research Applications
2-(Tert-butoxycarbonylamino)-3-mercapto-3-methylbutanoic acid is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of 2-(Tert-butoxycarbonylamino)-3-mercapto-3-methylbutanoic acid primarily involves the protection of the amino group, which prevents unwanted side reactions during chemical synthesis. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for controlled deprotection and subsequent reactions . The thiol group can participate in redox reactions, forming disulfide bonds that are crucial in protein folding and stability .
Comparison with Similar Compounds
Similar Compounds
- 2-(Tert-butoxycarbonylamino)thiazole-5-carboxylic acid
- (S)-2-(Tert-butoxycarbonyl)amino-3-aminopropionic acid
- N-(Tert-butoxycarbonyl)ethanolamine
Uniqueness
2-(Tert-butoxycarbonylamino)-3-mercapto-3-methylbutanoic acid is unique due to the presence of both a Boc-protected amino group and a thiol group. This combination allows for versatile applications in peptide synthesis and redox chemistry, making it a valuable compound in both research and industrial settings.
Properties
CAS No. |
158944-97-9 |
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Molecular Formula |
C10H19NO4S |
Molecular Weight |
249.33 g/mol |
IUPAC Name |
3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylbutanoic acid |
InChI |
InChI=1S/C10H19NO4S/c1-9(2,3)15-8(14)11-6(7(12)13)10(4,5)16/h6,16H,1-5H3,(H,11,14)(H,12,13) |
InChI Key |
KATRCIRDUXIZQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)S |
Origin of Product |
United States |
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